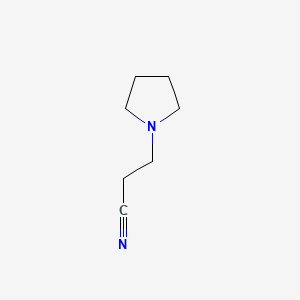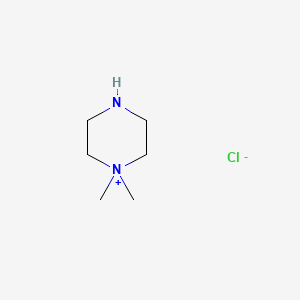
1-吡咯烷丙腈
描述
1-Pyrrolidinepropionitrile is an organic compound with the molecular formula C7H12N2 . It has a molar mass of 124.18 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinepropionitrile consists of 7 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The compound has a monoisotopic mass of 124.100044 Da .Physical And Chemical Properties Analysis
1-Pyrrolidinepropionitrile has a density of 1.04 g/cm3, a boiling point of 132-133°C at 10mm, a flashing point of 104-105°C/15mm, and a vapor pressure of 0.0773mmHg at 25°C . Its refractive index is 1.466 .科学研究应用
Synthesis of Fine Chemicals
3-(1-Pyrrolidino)propionitrile is utilized in the synthesis of fine chemicals due to its reactivity as a nitrile compound. It serves as a building block in the construction of more complex organic molecules. Its pyrrolidine ring is a valuable feature in medicinal chemistry, often incorporated into drug molecules to improve pharmacokinetic properties .
Material Science Research
In material science, this compound’s unique structure can be exploited to create novel polymeric materials. Researchers may investigate its incorporation into polymers to enhance flexibility or to introduce specific functional groups that can interact with other substances .
Chemical Synthesis
Chemists use 3-(1-Pyrrolidino)propionitrile in various chemical synthesis processes. It can act as a solvent or a reagent in reactions requiring a nitrogen-containing compound. Its ability to participate in nitrile reactions makes it a versatile reagent in organic synthesis .
Chromatography
The compound’s characteristics may be beneficial in chromatographic methods. It could be used to modify the polarity of the mobile phase or as a standard in calibrating instruments for the detection of similar compounds .
Analytical Chemistry
In analytical chemistry, 3-(1-Pyrrolidino)propionitrile can be used as a reference compound due to its well-defined physical and chemical properties. It may also serve as a reactant in the development of new analytical methods .
Biological Studies
While not directly used in biological systems due to its toxicity, this compound can be modified to study biological pathways. Derivatives of 3-(1-Pyrrolidino)propionitrile might be synthesized to probe enzyme mechanisms or to trace metabolic pathways .
Pharmaceutical Research
The pyrrolidine ring present in 3-(1-Pyrrolidino)propionitrile is a common motif in pharmaceuticals. Researchers can use this compound as a starting material to synthesize new drugs or to study the metabolism of similar compounds .
Cancer Research
There is potential for this compound to be used in cancer research. Modified derivatives could be designed to target specific cancer cell lines, exploiting the compound’s structure to interfere with cellular processes .
安全和危害
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(1-pyrrolidino)propionitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s suggested that the interaction with akt (a protein kinase b) may be a predominant mechanism of action for certain pyrrolidine analogues .
Biochemical Pathways
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Certain pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Action Environment
Safety data sheets suggest that exposure to this compound should be minimized and personal protective equipment should be used to handle it .
属性
IUPAC Name |
3-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVYZQGNSCSKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180785 | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinepropionitrile | |
CAS RN |
26165-45-7 | |
| Record name | 1-Pyrrolidinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinepropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)







![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)



